molecular formula C3H3N3O2 B1207149 3-Nitro-1H-pyrazole CAS No. 26621-44-3

3-Nitro-1H-pyrazole

Cat. No.: B1207149
CAS No.: 26621-44-3
M. Wt: 113.08 g/mol
InChI Key: MZRUFMBFIKGOAL-UHFFFAOYSA-N
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Description

3-Nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms and a nitro group at the third position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agrochemistry, and materials science .

Safety and Hazards

3-Nitro-1H-pyrazole is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Pyrazole-containing compounds, including 3-Nitro-1H-pyrazole, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Biochemical Analysis

Biochemical Properties

3-Nitro-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit inhibitory effects on certain enzymes, such as monoamine oxidase and cyclooxygenase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, this compound can act as a ligand, binding to metal ions and influencing their biochemical activities .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in inflammation and oxidative stress responses . Furthermore, the compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can be competitive or non-competitive, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the activation or repression of specific genes, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors that influence its temporal effects. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially in the presence of light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over extended periods of exposure . These temporal changes are important considerations for in vitro and in vivo studies involving this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are often dose-dependent, with higher doses leading to more severe outcomes. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the risks of toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways includes its reduction to 3-amino-1H-pyrazole, which is catalyzed by nitroreductases . This reduction process is crucial for the compound’s detoxification and elimination from the body. Additionally, this compound can influence the levels of metabolites involved in oxidative stress and inflammation, further highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by organic anion transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to various proteins, influencing its localization and activity. The distribution of the compound within tissues is also influenced by its affinity for different cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1H-pyrazole typically involves the nitration of pyrazole derivatives. One common method is the nitration of 1H-pyrazole using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another approach involves the use of nitronium tetrafluoroborate as a nitrating agent in the presence of acetonitrile .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced catalysts and optimized reaction parameters further improves the efficiency of the production process .

Comparison with Similar Compounds

Properties

IUPAC Name

5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2/c7-6(8)3-1-2-4-5-3/h1-2H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRUFMBFIKGOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181168
Record name 3-Nitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26621-44-3
Record name 3-Nitropyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26621-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitropyrazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitropyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitro-1H-pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3-Nitro-1H-pyrazole?

A1: While the provided research doesn't explicitly state the molecular formula and weight of this compound, it does explore the crystal structure of a derivative, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate. This analysis revealed a monoclinic crystal system belonging to the P21/c space group [].

Q2: How can this compound be synthesized?

A2: The provided research highlights a method for synthesizing 4-substituted 5-difluoromethyl-3-nitro-1H-pyrazoles. This method employs a two-chamber system for the ex-situ generation of difluorodiazoethane, which then reacts with nitroolefins in the presence of an AcOH/O2 catalyst []. Additionally, N-aryl-C-nitroazoles, including derivatives of this compound, can be synthesized through a copper-catalyzed coupling reaction. This reaction involves arylboronic acids and the corresponding C-nitro-NH-azole in methanol with sodium hydroxide [].

Q3: How does the structure of this compound derivatives influence their activity as Receptor Interacting Protein 1 (RIP1) kinase inhibitors?

A3: Research on 1‐benzyl‐1H‐pyrazole derivatives as RIP1 kinase inhibitors demonstrated that structural modifications significantly impact their potency. For example, compound 4b, a specific derivative within the study, exhibited a Kd value of 0.078 μm against RIP1 kinase and an EC50 value of 0.160 μm in a cell necroptosis inhibitory assay []. This highlights the importance of structure-activity relationship (SAR) studies for optimizing the desired biological activity of these compounds.

Q4: Are there any known methods for synthesizing dinitro-substituted azoles related to this compound?

A4: Research describes the synthesis of 4,5-dinitro-1H-pyrazoles through a multi-step process. This involves reacting 5-methyl-4-nitroisoxazole with hydrazine or its derivatives, followed by oxidation of the resulting 4-amino-5-nitro-1H-pyrazoles using hydrogen peroxide []. This methodology offers insight into preparing dinitro-substituted azoles structurally related to this compound.

Q5: Has the molecular mechanism of N-nitropyrazole rearrangement been investigated?

A5: While the provided research mentions a study titled "On the question of the molecular mechanism of N-nitropyrazole rearrangement" [], it doesn't provide specific details about the findings. This suggests that further investigation into this area might be relevant for understanding the reactivity and potential transformations of this compound.

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